Hyperelamine A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hyperelamine A is a polycyclic polyprenylated acylphloroglucinol (PPAP) compound isolated from the plant Hypericum elatoides. This compound is notable for its unique enamine structure and has shown significant biological activity, particularly in inhibiting neuroinflammation .
Preparation Methods
Hyperelamine A is synthesized through a combination of natural extraction and semi-synthetic methods. The extraction process involves isolating the compound from the aerial parts of Hypericum elatoides using various chromatographic techniques. The structure of this compound is confirmed through spectroscopic analysis, including nuclear magnetic resonance (NMR) and X-ray crystallography .
Chemical Reactions Analysis
Hyperelamine A undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the prenyl side chains, affecting the compound’s biological activity.
Reduction: This reaction can alter the enamine group, potentially changing its inhibitory effects.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific functional groups on the molecule. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Hyperelamine A has several scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of polycyclic polyprenylated acylphloroglucinols.
Biology: It is used to investigate the biological pathways involved in neuroinflammation and other cellular processes.
Medicine: this compound has potential therapeutic applications in treating neuroinflammatory diseases due to its ability to inhibit the production of nitric oxide in activated microglial cells.
Industry: The compound’s unique structure and biological activity make it a candidate for developing new pharmaceuticals and other bioactive agents .
Mechanism of Action
Hyperelamine A exerts its effects by modulating the TLR-4/NF-κB signaling pathway. This pathway is crucial in regulating the immune response and inflammation. By inhibiting this pathway, this compound reduces the production of nitric oxide and other inflammatory mediators in microglial cells, thereby mitigating neuroinflammation .
Comparison with Similar Compounds
Hyperelamine A is compared with other polycyclic polyprenylated acylphloroglucinols, such as hyperelanitriles A-D. These compounds share a similar core structure but differ in their functional groups and biological activities. This compound is unique due to its enamine group, which contributes to its specific inhibitory effects on neuroinflammation .
Similar Compounds
- Hyperelanitrile A
- Hyperelanitrile B
- Hyperelanitrile C
- Hyperelanitrile D
These compounds also exhibit significant biological activities but differ in their specific mechanisms of action and therapeutic potentials .
Properties
Molecular Formula |
C34H45NO3 |
---|---|
Molecular Weight |
515.7 g/mol |
IUPAC Name |
(1S,5S,7S,8R)-3-(benzenecarboximidoyl)-4-hydroxy-5,8-dimethyl-1,7-bis(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)bicyclo[3.3.1]non-3-ene-2,9-dione |
InChI |
InChI=1S/C34H45NO3/c1-22(2)13-12-19-33(8)26(17-16-23(3)4)21-32(7)29(36)27(28(35)25-14-10-9-11-15-25)30(37)34(33,31(32)38)20-18-24(5)6/h9-11,13-16,18,26,35-36H,12,17,19-21H2,1-8H3/t26-,32-,33+,34+/m0/s1 |
InChI Key |
PWQYHUNNHGMIAT-SKQHJFOWSA-N |
Isomeric SMILES |
CC(=CCC[C@@]1([C@H](C[C@]2(C(=C(C(=O)[C@@]1(C2=O)CC=C(C)C)C(=N)C3=CC=CC=C3)O)C)CC=C(C)C)C)C |
Canonical SMILES |
CC(=CCCC1(C(CC2(C(=C(C(=O)C1(C2=O)CC=C(C)C)C(=N)C3=CC=CC=C3)O)C)CC=C(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.